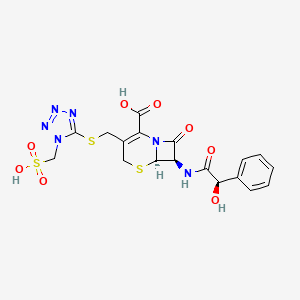

![molecular formula C23H41N5O3 B1209292 N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide CAS No. 123949-33-7](/img/structure/B1209292.png)

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

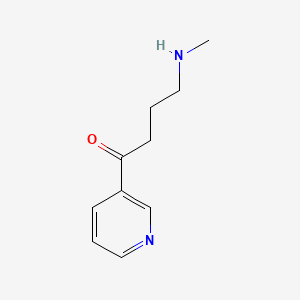

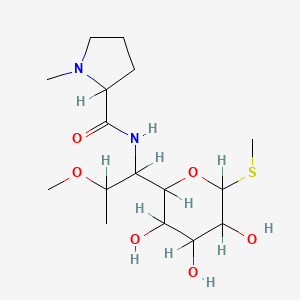

PHILANTHOTOXIN 433 TRIHYDROCHLORIDE: PhTX-433 , is a polyamine-containing toxin. It was originally isolated from the venom of the wasp Philanthus triangulum

Preparation Methods

Reaction Conditions:: The exact reaction conditions for synthesizing PhTX-433 remain undisclosed. Researchers may explore various strategies to assemble the complex structure of this compound.

Industrial Production:: PhTX-433 is not produced industrially on a large scale. Its isolation from natural sources (such as wasp venom) remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Reactivity:: PhTX-433 is known to interact with several ion channels. Notably, it non-selectively blocks excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . These interactions likely involve complex binding mechanisms.

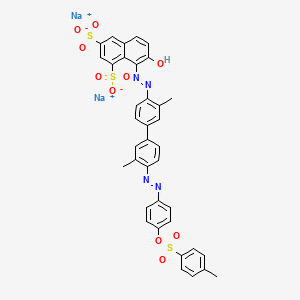

Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving PhTX-433 are not well-documented. given its polyamine structure, it may participate in various reactions typical of amine-containing compounds (e.g., oxidation, reduction, substitution).

Major Products:: The major products resulting from PhTX-433 reactions would depend on the specific reaction pathways. Further research is needed to elucidate these details.

Scientific Research Applications

Neuroscience: Its interaction with nAChRs and iGluRs makes it relevant for studying neuronal signaling.

Pharmacology: Investigating its effects on ion channels could lead to novel drug development.

Toxicology: Understanding its toxicity and mode of action is crucial for assessing its impact on biological systems.

Mechanism of Action

PhTX-433 likely exerts its effects by interfering with ion channels, disrupting normal cellular signaling. Further studies are needed to unravel the precise molecular targets and pathways involved.

Comparison with Similar Compounds

While PhTX-433 is unique due to its polyamine structure and specific ion channel interactions, other related compounds include:

δ-Philanthotoxin: Another active philanthotoxin refined from wasp venom.

Other Polyamine Toxins: Various polyamine-containing toxins found in natural sources.

Properties

CAS No. |

123949-33-7 |

|---|---|

Molecular Formula |

C23H41N5O3 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30) |

InChI Key |

VRQNABCCOFCGJL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |

Synonyms |

delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)